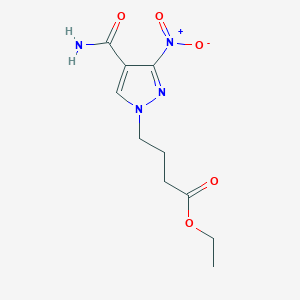

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C10H14N4O5 . It has a molecular weight of 270.24 . It is used for research purposes .

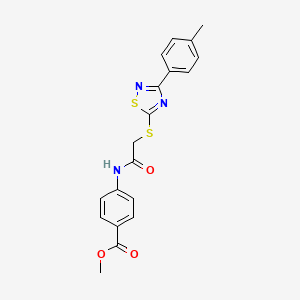

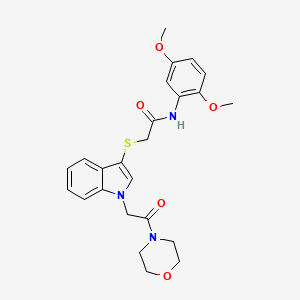

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a carbamoyl group (CONH2), a nitro group (NO2), and an ethyl butanoate group (C2H5COOC4H9) .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate are not fully detailed in the available sources. It is known that the compound has a molecular weight of 270.24 and a molecular formula of C10H14N4O5 . Other properties such as boiling point and storage conditions are not specified .科学的研究の応用

Synthesis and Enzymatic Activity

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate has been involved in synthesis and cyclization reactions, leading to the creation of new pyrazolopyrimidin-4-ones with various applications. These compounds have shown a potent effect on increasing the reactivity of cellobiase, an enzyme involved in the breakdown of certain sugars (Abd & Awas, 2008).

Crystal Structure and Biological Activity

The compound has been synthesized for crystal structure analysis via X-ray diffraction, revealing insights into its molecular configuration. Preliminary bioassays have indicated potential fungicidal and plant growth regulation activities (Minga, 2005).

Antimicrobial Applications

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have demonstrated significant antibacterial and antifungal activity against various microbial strains (Banoji et al., 2022).

Urease Inhibition

In research focusing on urease inhibitors, derivatives of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate have been explored. These compounds have shown potent inhibitory effects on the urease enzyme, with potential applications in therapeutics (Nazir et al., 2018).

Regioselective Synthesis

This compound has been used in studies focusing on regioselective synthesis, providing insights into the selective formation of pyrazole derivatives, which are important in various chemical and pharmaceutical applications (Ashton & Doss, 1993).

Supramolecular Structures

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate has been part of studies exploring its role in the formation of hydrogen-bonded supramolecular structures, which are significant in the development of new materials and nanotechnology (Portilla et al., 2007).

特性

IUPAC Name |

ethyl 4-(4-carbamoyl-3-nitropyrazol-1-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c1-2-19-8(15)4-3-5-13-6-7(9(11)16)10(12-13)14(17)18/h6H,2-5H2,1H3,(H2,11,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSXSTKAYZKXTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)

![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)

![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)

![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)

![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)

![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)